2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the dioxaborolane moiety further adds to its versatility, making it a valuable building block in various synthetic transformations.
Mechanism of Action
Target of Action
The primary target of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is essential for energy production in cells .
Mode of Action
The compound interacts with SDH, inhibiting its activity . This interaction disrupts the tricarboxylic acid cycle, leading to a decrease in energy production within the cell . The specific nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting SDH, the compound affects the tricarboxylic acid cycle . This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell . The downstream effects of this disruption can include cell death, particularly in cells that are heavily reliant on the tricarboxylic acid cycle for energy production .
Result of Action
The primary result of the compound’s action is the inhibition of SDH, leading to a disruption of the tricarboxylic acid cycle . This can result in cell death, particularly in cells that are heavily reliant on this cycle for energy production . The compound has been shown to have fungicidal activity, indicating that it may be particularly effective against fungal cells .
Preparation Methods
One common method involves the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the presence of a base and a suitable solvent, with the process being facilitated by metal-based catalysts or photoredox catalysis .
Chemical Reactions Analysis
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the difluoromethyl group or other parts of the molecule.
Substitution: . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated compounds, such as:
Trifluoromethyl compounds: These compounds also enhance metabolic stability and solubility but may have different electronic and steric effects.
Fluorophenyl compounds: These compounds share the aromatic fluorine substitution but lack the difluoromethyl group, resulting in different chemical and biological properties.
Dioxaborolane derivatives: These compounds contain the dioxaborolane ring but may have different substituents, leading to variations in reactivity and applications
Biological Activity
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₆B F₃O₂
- Molecular Weight : 272.07 g/mol
- CAS Number : 1142228-23-6
The structure includes a dioxaborolane ring which is known for its stability and reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in signal transduction pathways.
Inhibition of Kinases
In particular, the inhibition of mixed lineage kinases (MLKs) has been highlighted as a potential therapeutic strategy. MLKs are implicated in various neurodegenerative diseases and cancer pathways. The compound may exhibit similar inhibitory effects as seen with other boron-containing compounds that target these kinases .
Neuroprotective Effects
Studies have shown that compounds with similar dioxaborolane structures can provide neuroprotection by inhibiting MLK3 activity. For instance, K252a and CEP1347 have demonstrated neuroprotective properties by preventing neuronal death in models of Parkinson's disease . This suggests that this compound may also possess neuroprotective capabilities.
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to inhibit specific signaling pathways that promote tumor growth. Dihydroimidazopyrazinone derivatives have shown efficacy in cancer treatment by selectively inhibiting ERK pathways . Similar mechanisms may be expected from the dioxaborolane structure.
Research Findings
Study | Findings | Implications |
---|---|---|
Study 1 | Inhibition of MLK3 leads to reduced apoptosis in neuronal cells | Potential treatment for neurodegenerative diseases |
Study 2 | Compounds with dioxaborolane structures show anti-cancer activity via ERK inhibition | Possible development of anticancer therapies |
Case Studies
- Neuroprotection Against MPTP-Induced Damage : In vitro studies indicated that compounds inhibiting MLK3 reduced cell death in SH-SY5Y neuroblastoma cells exposed to MPTP (a neurotoxin associated with Parkinson's disease). This aligns with the expected activity of this compound in similar contexts .
- Tumor Growth Inhibition : Research on related compounds has demonstrated their ability to inhibit tumor growth in xenograft models through modulation of MAP kinase pathways. This suggests a potential application for the dioxaborolane compound in cancer therapy .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJPWRPJQTXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-91-6 | |
Record name | 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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